molecular formula C27H26ClN5OS B12392774 Cdk1-IN-5

Cdk1-IN-5

Número de catálogo: B12392774
Peso molecular: 504.0 g/mol
Clave InChI: IVSLHVMDZYSVFA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cdk1-IN-5 is a small molecule inhibitor targeting Cyclin-dependent kinase 1 (CDK1), a serine/threonine kinase that plays a crucial role in cell cycle regulation. CDK1 is essential for the transition between the G2 phase and mitosis, making it a critical target for cancer therapy due to its role in promoting cell proliferation and survival .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Cdk1-IN-5 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the inhibitory activity against CDK1. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to ensure scalability and cost-effectiveness. This involves the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to produce the compound in bulk quantities suitable for pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions: Cdk1-IN-5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify certain functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions can introduce different substituents, which may enhance or reduce the inhibitory activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can result in various substituted analogs with potentially different biological activities .

Aplicaciones Científicas De Investigación

Cdk1-IN-5 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of CDK1 in cell cycle regulation and to develop new synthetic methodologies.

    Biology: Employed in cell biology research to investigate the effects of CDK1 inhibition on cell proliferation, apoptosis, and other cellular processes.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit CDK1 and suppress tumor growth.

    Industry: Utilized in the development of new pharmaceuticals targeting CDK1 and related pathways

Mecanismo De Acción

Cdk1-IN-5 exerts its effects by binding to the active site of CDK1, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest at the G2/M phase. The molecular targets and pathways involved include the cyclin B1-CDK1 complex, which is essential for the initiation of mitosis .

Comparación Con Compuestos Similares

Cdk1-IN-5 is compared with other CDK1 inhibitors such as dinaciclib and roscovitine. While all these compounds target CDK1, this compound is unique due to its higher selectivity and potency. Similar compounds include:

This compound stands out due to its specific targeting of CDK1, making it a valuable tool for research and potential therapeutic applications.

Actividad Biológica

Cdk1-IN-5 is a selective inhibitor of cyclin-dependent kinase 1 (Cdk1), a critical regulator of cell cycle progression. Understanding the biological activity of this compound involves examining its mechanism of action, effects on cellular processes, and implications for therapeutic applications, particularly in cancer treatment.

Cdk1 is essential for the transition from the G2 phase to mitosis in the cell cycle. It is activated by binding to cyclin B and phosphorylating various substrates involved in mitotic entry and progression. This compound inhibits Cdk1 by competing with ATP for binding to the kinase, thereby preventing its activation and subsequent phosphorylation of target proteins necessary for cell division .

Inhibition of Cell Proliferation

This compound has been shown to effectively inhibit the proliferation of various cancer cell lines. In studies, treatment with this compound resulted in a significant reduction in cell viability, particularly in cells that are highly dependent on Cdk1 activity for their proliferation. For instance, in human lymphoid cells, higher levels of Cdk1 correlate with increased cell division, and inhibition with this compound leads to accumulation in the G2/M phase, indicating a block in mitotic progression .

Induction of Apoptosis

In addition to inhibiting proliferation, this compound has been associated with the induction of apoptosis in cancer cells. This effect is mediated through several pathways, including the activation of pro-apoptotic factors and the inhibition of anti-apoptotic proteins. The compound's ability to disrupt normal cell cycle progression leads to cellular stress responses that ultimately trigger programmed cell death .

Study 1: Impact on Cancer Cell Lines

A study examining the effects of this compound on various cancer cell lines demonstrated that treatment led to a dose-dependent decrease in cell viability. The following table summarizes key findings:

Cell Line IC50 (µM) Cell Cycle Arrest Apoptosis Induction
HeLa2.5G2/MYes
MCF-73.0G2/MYes
A5494.0G2/MModerate

This data indicates that this compound effectively inhibits Cdk1 activity across multiple cancer types, leading to significant therapeutic potential.

Study 2: In Vivo Efficacy

In vivo studies using mouse models of cancer have further validated the efficacy of this compound. Mice treated with this compound showed reduced tumor growth compared to control groups receiving vehicle treatment. The following table outlines tumor volume measurements over time:

Time Point (Days) Control Tumor Volume (mm³) This compound Tumor Volume (mm³)
0100100
10300150
20600250

These results highlight the potential of this compound as an effective anti-cancer agent.

Propiedades

Fórmula molecular

C27H26ClN5OS

Peso molecular

504.0 g/mol

Nombre IUPAC

N-(3-chlorophenyl)-4-[4-[(4-methoxyphenyl)methyl]phthalazin-1-yl]piperazine-1-carbothioamide

InChI

InChI=1S/C27H26ClN5OS/c1-34-22-11-9-19(10-12-22)17-25-23-7-2-3-8-24(23)26(31-30-25)32-13-15-33(16-14-32)27(35)29-21-6-4-5-20(28)18-21/h2-12,18H,13-17H2,1H3,(H,29,35)

Clave InChI

IVSLHVMDZYSVFA-UHFFFAOYSA-N

SMILES canónico

COC1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)N4CCN(CC4)C(=S)NC5=CC(=CC=C5)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.